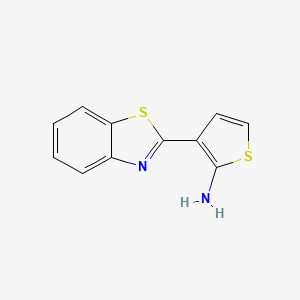

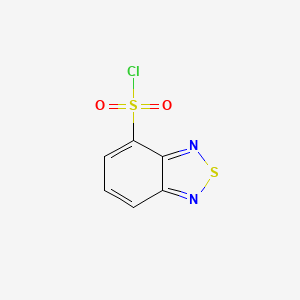

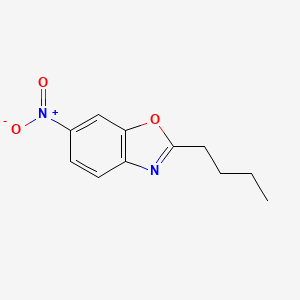

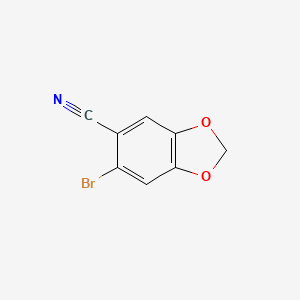

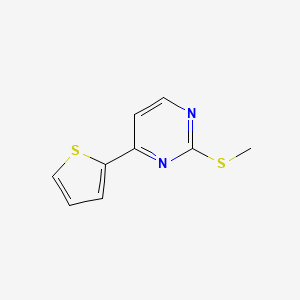

2-(Methylthio)-4-thien-2-ylpyrimidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(Methylthio)-4-thien-2-ylpyrimidine is a complex organic compound. However, there is limited information available specifically for this compound. The closest related compound found is 2-(Methylthio)ethanol1, which is an organic compound with a sulfur atom. It’s used as a building block in organic synthesis1.

Synthesis Analysis

The synthesis of related compounds involves various chemical reactions. For instance, the synthesis of 2-methylthio-1,4-dihydropyrimidines involves alkylation of 1,2,3,4-tetrahydropyrimidines with methyl iodide in the presence of pyridine2. However, the specific synthesis process for 2-(Methylthio)-4-thien-2-ylpyrimidine is not readily available in the searched resources.Molecular Structure Analysis

The molecular structure of related compounds involves various functional groups. For example, 2-(Methylthio)ethanol consists of a sulfur atom linked to an ethanol group1. However, the specific molecular structure of 2-(Methylthio)-4-thien-2-ylpyrimidine is not readily available in the searched resources.Chemical Reactions Analysis

The chemical reactions involving related compounds are complex and varied. For instance, the Edman degradation involves the removal of one residue at a time from the amino end of a peptide3. However, the specific chemical reactions involving 2-(Methylthio)-4-thien-2-ylpyrimidine are not readily available in the searched resources.Physical And Chemical Properties Analysis

The physical and chemical properties of related compounds are diverse. For example, 2-(Methylthio)ethanol has a refractive index of 1.4930, a boiling point of 169-171 °C, and a density of 1.06 g/mL at 25 °C1. However, the specific physical and chemical properties of 2-(Methylthio)-4-thien-2-ylpyrimidine are not readily available in the searched resources.Applications De Recherche Scientifique

Amplifiers of Phleomycin

2-(Methylthio)-4-thien-2-ylpyrimidine derivatives have been explored for their activity as amplifiers of phleomycin, a chemotherapy drug. Studies on thienyl- and thiazolyl-pyrimidines with basic side chains revealed their potential in enhancing phleomycin's effects (Brown, Cowden, & Strekowski, 1982).

HIV-1 Reverse Transcriptase Inhibitors

Compounds related to 2-(Methylthio)-4-thien-2-ylpyrimidine serve as intermediates in the synthesis of diarylpyrimidine HIV-1 reverse transcriptase inhibitors. Their derivatives are crucial in the development of antiviral drugs (Ju Xiu-lia, 2015).

Mass Spectrometry Analysis

These compounds, particularly the thieno[3,2-d]pyrimidines, show complex fragmentation behavior under mass spectrometry. This characteristic aids in the analytical study of various organic compounds, providing valuable insights into their structural properties (Guo et al., 2020).

Biological Activity and Synthesis

A focus has been on synthesizing and exploring the biological activities of thienopyrimidine derivatives. These activities include inhibition of adenosine kinase and platelet aggregation, showcasing potential anticancer and antileukemia properties (El-Gazzar, Hussein, & Aly, 2006).

Antimicrobial Activity

Thienopyrimidine derivatives also demonstrate antimicrobial activities against various bacterial strains. Research into their structure-activity relationships has yielded promising results in this field, contributing to the development of new antimicrobial agents (Sirakanyan et al., 2018).

Oligonucleotide Incorporation

These derivatives have been used in the synthesis of oligonucleotides, where their unique properties aid in the study of nucleic acid structures and functions (Connolly & Newman, 1989).

Safety And Hazards

The safety and hazards of related compounds depend on their specific properties. For example, 2-(Methylthio)ethanol is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It’s a combustible liquid and can cause burns of eyes, skin, and mucous membranes5. However, the specific safety and hazards of 2-(Methylthio)-4-thien-2-ylpyrimidine are not readily available in the searched resources.

Orientations Futures

The future directions for related compounds involve various research areas. For instance, there is ongoing research into the applications of 2-methacryloyloxyethyl phosphorylcholine polymers in biodevices6. However, the specific future directions for 2-(Methylthio)-4-thien-2-ylpyrimidine are not readily available in the searched resources.

Propriétés

IUPAC Name |

2-methylsulfanyl-4-thiophen-2-ylpyrimidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2S2/c1-12-9-10-5-4-7(11-9)8-3-2-6-13-8/h2-6H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAYLFPXPMKOTKN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC=CC(=N1)C2=CC=CS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501284993 |

Source

|

| Record name | 2-(Methylthio)-4-(2-thienyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501284993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Methylthio)-4-thien-2-ylpyrimidine | |

CAS RN |

683274-58-0 |

Source

|

| Record name | 2-(Methylthio)-4-(2-thienyl)pyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=683274-58-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Methylthio)-4-(2-thienyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501284993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.